molecular formula C11H12F2O2 B14855107 Ethyl 2,3-difluoro-4-methylphenylacetate

Ethyl 2,3-difluoro-4-methylphenylacetate

Cat. No.: B14855107
M. Wt: 214.21 g/mol
InChI Key: FQHILLNFISZUDE-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-methylphenylacetate is a fluorinated phenylacetate ester characterized by a methyl group at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Fluorinated aromatic esters are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and reactivity .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 2-(2,3-difluoro-4-methylphenyl)acetate

InChI

InChI=1S/C11H12F2O2/c1-3-15-9(14)6-8-5-4-7(2)10(12)11(8)13/h4-5H,3,6H2,1-2H3

InChI Key

FQHILLNFISZUDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-4-methylphenylacetate typically involves the esterification of 2,3-difluoro-4-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Starting Material: 2,3-difluoro-4-methylphenylacetic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Conditions: Reflux the mixture for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-4-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,3-difluoro-4-methylphenylacetic acid

    Reduction: 2,3-difluoro-4-methylphenylethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-difluoro-4-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-4-methylphenylacetate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular responses. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Functional Groups Evidence Source
Ethyl 2,3-difluoro-4-methoxyphenylacetate (691905-11-0) C₁₁H₁₂F₂O₃ 2,3-diF, 4-OCH₃ Ester, Methoxy
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate (N/A) C₁₈H₁₅F₂O₄ 2,4-diF, 4-OCH₃, acrylate backbone Ester, Acrylate, Methoxy
Ethyl 2,4-dibromo-3-fluorophenylacetate (1803817-32-4) C₁₀H₉Br₂FO₂ 2,4-diBr, 3-F Ester, Halogens (Br, F)
Ethyl (2,3-dichloro-4-formylphenoxy)acetate (61720-24-9) C₁₁H₁₀Cl₂O₄ 2,3-diCl, 4-CHO Ester, Aldehyde, Chlorine
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (1193392-97-0) C₁₂H₁₅FO₄ 4-F, 2,6-diOCH₃ Ester, Methoxy, Fluorine

Key Observations:

Substituent Effects: Fluorine vs. Halogens: Fluorine atoms (as in ) enhance electronegativity and metabolic stability compared to bulkier halogens like bromine or chlorine (). This impacts solubility and reactivity in synthetic pathways. Methoxy vs.

The aldehyde group in offers a reactive site for further derivatization, unlike the inert methyl group in the target compound.

Biological Relevance :

  • Fluorinated and methoxy-substituted phenylacetates (e.g., ) are often explored for antimicrobial or anti-inflammatory activities due to their bioavailability and resistance to enzymatic degradation .
  • Brominated analogs () may exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing toxicity risks.

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